3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

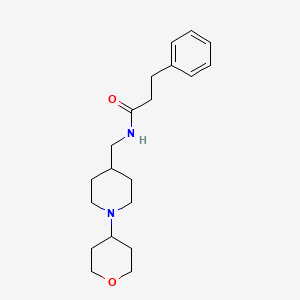

The compound 3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

- A propanamide backbone with a phenyl group at the 3-position.

- A piperidin-4-ylmethyl group attached to the amide nitrogen.

- A tetrahydro-2H-pyran-4-yl substituent at the 1-position of the piperidine ring.

The tetrahydro-2H-pyran group introduces a six-membered oxygen-containing ring, which may influence lipophilicity, metabolic stability, and receptor binding compared to simpler substituents like phenethyl or cyclohexyl groups.

Molecular Formula: C20H28N2O2

Molecular Weight: ~344.45 g/mol (estimated based on structural analogs in –12).

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-5,18-19H,6-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSUVBDNXINGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of tetrahydropyran-4-ylmethylamine with phenylpropanoyl chloride under controlled conditions to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to pain management and neurodegenerative diseases.

Industry: The compound's unique structure makes it valuable in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Propanamide Cores

(A) Acryloylfentanyl

- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide.

- Key Differences: The piperidine 1-position is substituted with a phenethyl group instead of tetrahydro-2H-pyran.

- Pharmacological Impact : Acryloylfentanyl exhibits high µ-opioid receptor affinity but rapid metabolism due to the phenethyl group’s susceptibility to oxidative degradation. The target compound’s pyran substituent may improve metabolic stability .

(B) 4-Fluoroisobutyrfentanyl

- Structure : N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.

- Key Differences :

- A 4-fluorophenyl group on the amide nitrogen versus the target’s unsubstituted phenyl.

- A methyl branch on the propanamide chain.

- Pharmacological Impact : Fluorination typically enhances potency and selectivity for opioid receptors. The methyl branch may reduce conformational flexibility, altering binding kinetics .

(C) N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide

Analogues with Modified Piperidine Substituents

(D) 3-Phenyl-N-((1-(Tetrahydro-2H-Thiopyran-4-yl)Piperidin-4-yl)Methyl)Propanamide

- Structure : Replaces the tetrahydro-2H-pyran oxygen with sulfur (thiopyran).

- Key Differences :

- Pharmacological Impact : Thiopyran’s increased lipophilicity could enhance blood-brain barrier penetration but reduce metabolic stability compared to the oxygenated pyran.

(E) Hydroxyl-Substituted 4-Anilidopiperidines

- Example : (S)-N-(1-((5-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-yl)Methyl)Piperidin-4-yl)-N-Phenylpropionamide (Compound 20 in ).

- Key Differences :

- A 5-hydroxytetrahydronaphthalene substituent instead of tetrahydro-2H-pyran.

- Hydroxyl group enables hydrogen bonding with opioid receptors.

- Pharmacological Impact : Hydroxyl groups in this position enhance µ-opioid receptor selectivity and reduce off-target effects .

Comparative Data Table

Biological Activity

3-Phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 2034287-41-5, is a complex organic compound that has garnered interest in medicinal chemistry and pharmaceutical research due to its unique structural features. This compound combines an amino group, a phenyl ring, and a piperidine moiety, making it a subject of investigation for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 359.5 g/mol. The IUPAC name is (2R)-2-amino-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H33N3O2 |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | (2R)-2-amino-N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |

| InChI Key | SCTYWPSGIUHZAD-HXUWFJFHSA-N |

Biological Activity Overview

Research indicates that this compound exhibits potential therapeutic properties. Its biological activity is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

The compound's mechanism of action involves binding to specific biological targets, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various physiological effects, which are currently under investigation.

Pharmacological Applications

- Medicinal Chemistry : The compound is studied for its potential as a ligand for various biological targets, making it relevant in drug development.

- Pharmaceutical Research : Investigations focus on its ability to interact with specific receptors or enzymes associated with disease states.

- Chemical Biology : It serves as a tool for studying biological processes and pathways, contributing to the understanding of cellular mechanisms.

Case Studies and Research Findings

Recent studies have explored the compound's effects in different biological contexts:

- Inhibition Studies : A study demonstrated that at concentrations of 10 µM and 25 µM, the compound showed concentration-dependent inhibition of type III secretion system (T3SS) activity in pathogenic bacteria, indicating potential antibacterial properties .

- Cytotoxicity Assessment : The compound was tested for cytotoxicity against C. rodentium, revealing no significant cytotoxic effects at concentrations up to 50 µM .

- Therapeutic Potential : Another study highlighted the compound's role in modulating receptor activity, suggesting its utility in treating conditions related to receptor dysregulation.

Q & A

Q. What are the recommended protocols for synthesizing 3-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Reductive Amination : Reacting a piperidine intermediate (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) with a propionamide derivative under Na(OAc)₃BH in dichloroethane (DCE) with acetic acid catalysis .

- Protection/Deprotection : Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove Boc (tert-butyloxycarbonyl) protecting groups .

- Characterization : Confirm purity via trituration with diethyl ether and structural validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify methylene bridges (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) from the phenyl and tetrahydropyran groups .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values (C₂₀H₂₉N₂O₂: ~329.4 g/mol) .

- X-ray Crystallography : Resolve stereochemistry and bond angles if crystalline derivatives are available .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact with dust or vapors .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can stereochemical variations in the tetrahydropyran or piperidine rings impact pharmacological activity?

Methodological Answer:

- Enantioselective Synthesis : Use chiral catalysts (e.g., Corey-Bakshi-Shibata oxazaborolidine) to produce R/S isomers .

- Biological Assays : Compare µ-opioid receptor binding (IC₅₀) via radioligand displacement (³H-DAMGO) to identify stereospecific activity .

- Computational Docking : Model interactions with opioid receptors (e.g., MOR) using Schrödinger Suite or AutoDock Vina to predict affinity differences .

Q. What strategies optimize receptor selectivity over off-target kinases or GPCRs?

Methodological Answer:

- Structural Modifications : Introduce hydrophobic groups (e.g., cyclohexyl) at the 5-position of tetrahydronaphthalene to enhance MOR/KOR selectivity .

- In Vitro Profiling : Screen against a panel of 50+ GPCRs and ion channels (e.g., Eurofins Cerep) to assess off-target activity .

- Allosteric Modulation : Explore covalent-allosteric inhibitors (e.g., AKT1 inhibitors) by introducing electrophilic warheads (e.g., acrylamides) .

Q. How do researchers resolve contradictions in SAR studies for 4-anilidopiperidine derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from analogs (e.g., 3,4-dichloro vs. 4-fluoro substituents) to identify trends in logP vs. MOR binding .

- Free-Wilson Analysis : Deconstruct contributions of substituents (e.g., acetamide vs. hydroxyl groups) to activity using QSAR software (e.g., MOE) .

- Crystallographic Validation : Compare ligand-receptor co-crystal structures (e.g., PDB: 6HHG) to validate hypothesized binding poses .

Q. What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, then quantify parent compound via LC-MS/MS .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-MFC) to identify isoform-specific interactions .

- Pharmacokinetic Modeling : Apply compartmental models (e.g., Phoenix WinNonlin) to predict half-life and clearance from plasma concentration curves .

Q. How can computational tools guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate BBB permeability (e.g., logBB > 0.3) from topological polar surface area (TPSA < 80 Ų) .

- Molecular Dynamics (MD) : Simulate membrane partitioning (e.g., CHARMM-GUI) to assess diffusion rates across lipid bilayers .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) to enhance CNS delivery via receptor-mediated transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.